molecular formula C8H14Si B13556548 3-Ethynyl-1,1-dimethylsilolane

3-Ethynyl-1,1-dimethylsilolane

Cat. No.: B13556548
M. Wt: 138.28 g/mol
InChI Key: QTGKIUGKDWUKMS-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of an ethynyl group attached to a silolane ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1,1-dimethylsilolane typically involves the reaction of 1,1-dimethylsilolane with an ethynylating agent under controlled conditions. One common method involves the use of ethynyltrimethylsilane as a precursor, which undergoes a series of reactions to yield the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a pure product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1,1-dimethylsilolane undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can yield different silane derivatives.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a wide range of functionalized silolane derivatives .

Scientific Research Applications

3-Ethynyl-1,1-dimethylsilolane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1,1-dimethylsilolane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethynylanisole: Similar in structure but contains a methoxy group instead of a silolane ring.

    4-Ethynyltoluene: Contains a toluene ring with an ethynyl group attached.

    2-Ethynylanisole: Another anisole derivative with an ethynyl group.

Uniqueness

3-Ethynyl-1,1-dimethylsilolane is unique due to the presence of the silolane ring, which imparts distinct chemical properties compared to other ethynyl-substituted compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Properties

Molecular Formula

C8H14Si

Molecular Weight

138.28 g/mol

IUPAC Name

3-ethynyl-1,1-dimethylsilolane

InChI

InChI=1S/C8H14Si/c1-4-8-5-6-9(2,3)7-8/h1,8H,5-7H2,2-3H3

InChI Key

QTGKIUGKDWUKMS-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCC(C1)C#C)C

Origin of Product

United States

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